Bienvenue dans la boutique en ligne BenchChem!

Quinazoline-8-carboxamide

CD38 Inhibition Scaffold Hopping NAD Metabolism

Quinazoline-8-carboxamide is a chemically tractable heterocyclic building block that consistently outperforms related scaffolds in drug discovery. Direct scaffold-hopping from 4-amino-8-quinoline carboxamide to the quinazoline core yielded 39 novel CD38 inhibitors with 10–100-fold higher potency, validating its unique electronic and steric profile. A 2,4-diamino-8-quinazoline carboxamide derivative achieved a Ki of 0.5 nM against PI3Kα, making this scaffold the first choice for sub-nanomolar chemical probes targeting the PI3K/AKT/mTOR pathway. The 4-benzylamino-quinazoline-8-carboxamide series advanced to the clinical candidate M2698 (dual p70S6K/Akt inhibitor), and the well-characterized non-peptidic caspase-3 inhibitor AZ 10417808 (IC₅₀ = 14.9 μM) is derived from this core. Procure this scaffold to accelerate SAR programs, reduce attrition, and access privileged chemical space validated from hit-to-clinic.

Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol
Cat. No. B11915366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinazoline-8-carboxamide
Molecular FormulaC9H7N3O
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CC2=CN=CN=C2C(=C1)C(=O)N
InChIInChI=1S/C9H7N3O/c10-9(13)7-3-1-2-6-4-11-5-12-8(6)7/h1-5H,(H2,10,13)
InChIKeyGYBHRTQLUQOYID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinazoline-8-carboxamide: A Key Scaffold for Sourcing Kinase-Targeted Research Compounds


Quinazoline-8-carboxamide (CAS 1823917-59-4) is a foundational heterocyclic building block in medicinal chemistry, characterized by a fused quinazoline core with a carboxamide functional group at the 8-position . Its core structure has been demonstrated to be a chemically tractable and biologically relevant scaffold, often serving as a superior starting point for drug discovery programs compared to related heterocycles like quinoline [1]. This evidence guide focuses on its quantifiable advantages as a core scaffold, derived from derivative studies, which is critical for informed scientific procurement and research prioritization.

Why Sourcing the Correct Quinazoline-8-carboxamide Scaffold is Crucial: Evidence from Scaffold Hopping Studies


Generic substitution between heterocyclic scaffolds is not a viable procurement strategy in rational drug design. A direct scaffold-hopping study demonstrated that transitioning from a 4-amino-8-quinoline carboxamide lead to a chemically more tractable quinazoline core resulted in the identification of 39 novel CD38 inhibitors, with some analogs showing a 10–100-fold increase in potency [1]. This quantifiable leap in activity underscores that the unique electronic and steric properties of the quinazoline-8-carboxamide scaffold are not interchangeable with closely related systems, such as quinoline or isoquinoline, directly impacting research outcomes and the success of SAR programs.

Quantitative Differentiation of the Quinazoline-8-carboxamide Scaffold for Research Procurement


Scaffold Hopping to Quinazoline-8-carboxamide Boosts CD38 Inhibitor Potency by Up to 100-Fold

A direct head-to-head SAR study showed that shifting from a 4-amino-8-quinoline carboxamide scaffold to a 2,4-diamino-8-quinazoline carboxamide scaffold enabled a 10- to 100-fold improvement in CD38 inhibitory activity. This was achieved through systematic exploration of the 2-position substituents [1].

CD38 Inhibition Scaffold Hopping NAD Metabolism Drug Discovery

Quinazoline-8-carboxamide Scaffold Enables High-Affinity PI3Kα Inhibition with Ki of 0.5 nM

A specific derivative, 4-amino-2,6-dimethyl-N-(6-methylpyridin-3-yl)quinazoline-8-carboxamide, demonstrated potent inhibition of the PI3Kα enzyme. The compound's binding affinity is reported as a Ki of 0.5 nM [1]. This high affinity is characteristic of the scaffold's ability to effectively occupy the ATP-binding site of this kinase.

PI3Kα Inhibition Kinase Inhibitor Cancer Research ATP-competitive

Quinazoline-8-carboxamide Derivatives Exhibit Defined Dual p70S6K/Akt Inhibition Profiles

A medicinal chemistry campaign identified a quinazoline-8-carboxamide-based hit, 4-benzylamino-quinazoline-8-carboxylic acid amide, with sub-micromolar activity against p70S6K. Optimization of this scaffold led to the clinical candidate M2698, which maintains a dual p70S6K/Akt inhibition profile with favorable selectivity and in vivo tumor control [1].

p70S6K/Akt Inhibitor PAM Pathway Oncology Kinase Selectivity

Caspase-3 Inhibitor with Defined IC50 of 14.9 μM Derived from Quinazoline-8-carboxamide Core

The derivative AZ 10417808 (2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide) has been characterized as a selective caspase-3 inhibitor. It blocks staurosporine-induced intracellular DEVDase activity in SH-SY5Y cells with an IC50 of 14.9 μM .

Caspase-3 Inhibition Apoptosis Chemical Biology Tool Compound

Optimal Research and Procurement Applications for the Quinazoline-8-carboxamide Scaffold


CD38 Inhibitor Lead Optimization Programs

The direct evidence of a 10–100-fold potency boost over a quinoline scaffold makes the 2,4-diamino-8-quinazoline carboxamide core the logical choice for medicinal chemistry teams aiming to discover novel, potent CD38 inhibitors for metabolic disease or oncology research [1].

Development of High-Affinity PI3K Pathway Modulators

With a derivative demonstrating a Ki of 0.5 nM against PI3Kα, this scaffold is ideally suited for sourcing or synthesizing chemical probes for the PI3K/AKT/mTOR pathway, particularly where sub-nanomolar affinity is a primary design criterion [2].

Design of Dual Kinase Inhibitors for Cancer Research

The successful advancement of a 4-benzylamino-quinazoline-8-carboxamide derivative to the clinical candidate M2698 validates this scaffold for programs targeting kinases with polypharmacology profiles, such as dual p70S6K/Akt inhibition to address resistance in PAM pathway-altered cancers [3].

Sourcing a Validated Caspase-3 Inhibitor Tool Compound

For cell biology and biochemistry labs investigating apoptosis, the well-characterized derivative AZ 10417808 (IC50 = 14.9 μM in cells) provides a trusted, commercially available non-peptidic tool compound derived from the quinazoline-8-carboxamide core .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinazoline-8-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.